Cas no 869108-67-8 (2-Fluoro-6-vinylpyridine)
2-Fluoro-6-vinylpyridine Chemical and Physical Properties
Names and Identifiers
-
- 2-Fluoro-6-vinylpyridine
- 2-ethenyl-6-fluoropyridine
- DTXSID90739514
- F74225
- EN300-6234082
- XQQAAGCZIYTIPD-UHFFFAOYSA-N
- SB55032
- BS-53025
- SCHEMBL4325487
- 869108-67-8
-
- Inchi: 1S/C7H6FN/c1-2-6-4-3-5-7(8)9-6/h2-5H,1H2
- InChI Key: XQQAAGCZIYTIPD-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(C=C)=N1
Computed Properties
- Exact Mass: 123.048427358g/mol
- Monoisotopic Mass: 123.048427358g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 103
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 12.9Ų
2-Fluoro-6-vinylpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM172214-1g |
2-fluoro-6-vinylpyridine |
869108-67-8 | 95% | 1g |
$795 | 2021-08-05 | |
| Alichem | A029188165-5g |
2-Fluoro-6-vinylpyridine |
869108-67-8 | 95% | 5g |
$2190.90 | 2023-08-31 | |
| Alichem | A029188165-10g |
2-Fluoro-6-vinylpyridine |
869108-67-8 | 95% | 10g |
$2898.42 | 2023-08-31 | |
| Alichem | A029188165-25g |
2-Fluoro-6-vinylpyridine |
869108-67-8 | 95% | 25g |
$5065.20 | 2023-08-31 | |
| Chemenu | CM172214-1g |
2-fluoro-6-vinylpyridine |
869108-67-8 | 95% | 1g |
$627 | 2023-01-02 | |
| AK Scientific | 3676AC-1g |
2-Fluoro-6-vinylpyridine |
869108-67-8 | 95% | 1g |
$658 | 2023-09-16 | |
| eNovation Chemicals LLC | Y1265597-100mg |
2-Fluoro-6-vinylpyridine |
869108-67-8 | 95% | 100mg |
$540 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1265597-250mg |
2-Fluoro-6-vinylpyridine |
869108-67-8 | 95% | 250mg |
$765 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1265597-1g |
2-Fluoro-6-vinylpyridine |
869108-67-8 | 95% | 1g |
$1545 | 2024-06-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1753390-100mg |
2-Fluoro-6-vinylpyridine |
869108-67-8 | 98% | 100mg |
¥1050.00 | 2024-04-27 |
2-Fluoro-6-vinylpyridine Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on 2-Fluoro-6-vinylpyridine
Professional Introduction to 2-Fluoro-6-vinylpyridine (CAS No. 869108-67-8)
2-Fluoro-6-vinylpyridine, with the chemical formula C₆H₆FN, is a fluorinated pyridine derivative that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, identified by its CAS number 869108-67-8, serves as a crucial intermediate in the synthesis of various biologically active molecules. Its unique structural features, particularly the presence of a vinyl group and a fluorine atom, make it a versatile building block for drug discovery and material science applications.
The significance of 2-Fluoro-6-vinylpyridine in modern chemistry cannot be overstated. Fluorinated pyridines are known for their enhanced metabolic stability and improved binding affinity to biological targets, making them invaluable in medicinal chemistry. The introduction of a fluorine atom at the 2-position of the pyridine ring introduces electronic and steric effects that can fine-tune the pharmacokinetic properties of derived compounds. This has led to its extensive use in the development of novel therapeutic agents targeting various diseases, including cancer, infectious disorders, and neurological conditions.
In recent years, the demand for fluorinated heterocycles has surged due to their promising applications in drug design. The vinyl group in 2-Fluoro-6-vinylpyridine provides a reactive site for further functionalization, enabling the construction of complex molecular architectures. This property has been exploited in the synthesis of small-molecule inhibitors that disrupt critical biological pathways. For instance, researchers have utilized this compound to develop potent kinase inhibitors, which are essential in treating cancers by inhibiting aberrant signaling cascades.
One of the most compelling aspects of 2-Fluoro-6-vinylpyridine is its role in the development of next-generation agrochemicals. Fluorinated pyridines are increasingly being incorporated into pesticides and herbicides due to their improved efficacy and environmental compatibility. The fluorine atom enhances the lipophilicity of these compounds, allowing them to penetrate biological membranes more effectively while maintaining low toxicity to non-target organisms. This has opened up new avenues for sustainable agriculture practices.
The synthesis of 2-Fluoro-6-vinylpyridine (CAS No. 869108-67-8) typically involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These techniques not only streamline the production process but also enable the introduction of additional functional groups, further expanding the compound's utility.
The pharmaceutical industry has been particularly keen on exploring derivatives of 2-Fluoro-6-vinylpyridine. Recent studies have demonstrated its potential in developing antiviral agents. The fluorine atom's ability to modulate electronic properties makes it an excellent candidate for enhancing drug-receptor interactions. For example, researchers have synthesized fluoro-pyridine-based nucleoside analogs that exhibit potent antiviral activity against RNA viruses. These findings underscore the importance of fluorinated pyridines in combating emerging infectious diseases.
In material science, 2-Fluoro-6-vinylpyridine has found applications in the synthesis of advanced polymers and coatings. The vinyl group allows for polymerization reactions that yield materials with unique mechanical and thermal properties. These polymers are being explored for use in electronics, where their stability and chemical resistance are highly valued. Additionally, fluorinated pyridines contribute to the development of specialty coatings that offer enhanced durability and corrosion protection.
The future prospects for 2-Fluoro-6-vinylpyridine are vast and multifaceted. As research continues to uncover new synthetic strategies and applications, this compound is expected to play an even greater role in pharmaceuticals, agrochemicals, and materials science. The growing emphasis on sustainable chemistry also bodes well for derivatives of this compound, as they can be designed to meet stringent environmental standards without compromising efficacy.
In conclusion, 2-Fluoro-6-vinylpyridine (CAS No. 869108-67-8) is a remarkable chemical entity with far-reaching implications across multiple scientific disciplines. Its unique structural features make it an indispensable tool for synthetic chemists and biologists alike. As we continue to push the boundaries of drug discovery and material innovation, compounds like this will undoubtedly remain at the forefront of scientific advancement.
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